N-(benzo[d][1,3]dioxol-5-ylmethyl)cyclopropanesulfonamide
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Overview
Description
Scientific Research Applications
Catalytic Applications
Rh(I)-Catalyzed C-C Bond Activation
Benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes undergo selective C-C bond activation catalyzed by rhodium, producing benzo[c]azepine/oxepines, dihydronaphthalen-1-amines, and conjugated dienes. This process illustrates the compound's utility in constructing complex organic molecules (Chen et al., 2016).
Antimicrobial Applications
Antimycobacterial Agents
Novel sulfonamides, including those derived from benzyl sulfonamides, have been investigated for their antimycobacterial properties. For instance, N-Benzyl-2,4-dinitrobenzenesulfonamide showed high potency against Mycobacterium tuberculosis, highlighting the therapeutic potential of sulfonamides in treating tuberculosis infections (Malwal et al., 2012).
Antitumor Activity
Novel Arylsulfonamides as Anticancer Agents
A series of N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)arylsulfonamides have been synthesized and screened for their cytotoxic activity against various human tumor cell lines, with several compounds demonstrating significant growth inhibitory activity (Brzozowski et al., 2007).
Electrophysiological Activity
N-substituted Imidazolylbenzamides as Selective Class III Agents
The synthesis and electrophysiological activity of N-substituted imidazolylbenzamides, including benzene-sulfonamides, have been explored for their potential as selective class III agents in treating cardiac arrhythmias, showcasing the versatility of sulfonamides in developing new therapeutic agents (Morgan et al., 1990).
Environmental Applications
Green Synthesis of Sulfonamides
The environmentally benign synthesis of carbon-nitrogen bonds, specifically sulfonamides, using a nanostructured catalyst highlights the compound's role in green chemistry and sustainable practices, further emphasizing its versatility in chemical synthesis (Shi et al., 2009).
Future Directions
Given the antitumor activities of related compounds , “N-(benzo[d][1,3]dioxol-5-ylmethyl)cyclopropanesulfonamide” could be a potential candidate for further study in the field of medicinal chemistry. Future work could include the synthesis and characterization of the compound, determination of its physical and chemical properties, and evaluation of its biological activity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-17(14,9-2-3-9)12-6-8-1-4-10-11(5-8)16-7-15-10/h1,4-5,9,12H,2-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYHEXHVMIFAHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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